4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound with the molecular formula C15H20N6O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of benzyl, butan-2-yl, and nitro groups attached to the pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of benzyl and butan-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions in continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of these methods allows for the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized pyrimidine compounds, and substituted pyrimidine derivatives. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N4-Benzyl-N2-sec-butyl-5-nitro-2,4,6-pyrimidinetriamine
- 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone
- N-(5-benzyl-4-(tert-butyl)pyrimidine-2,4,6-triamine)
Uniqueness
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
799836-81-0 |
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Molecular Formula |
C15H20N6O2 |
Molecular Weight |
316.36 g/mol |
IUPAC Name |
4-N-benzyl-2-N-butan-2-yl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O2/c1-3-10(2)18-15-19-13(16)12(21(22)23)14(20-15)17-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H4,16,17,18,19,20) |
InChI Key |
UPSHNCKTSIXXLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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